molecular formula C19H15NSSn B3282453 Triphenylstannanylium thiocyanate CAS No. 75026-17-4

Triphenylstannanylium thiocyanate

Cat. No.: B3282453
CAS No.: 75026-17-4
M. Wt: 408.1 g/mol
InChI Key: KKSYJIQZLYKVDK-UHFFFAOYSA-M
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Description

Triphenylstannanylium thiocyanate: is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a thiocyanate group. This compound is typically a white to light yellow solid and is soluble in various organic solvents such as ethanol and dimethylformamide . It is primarily used as a reagent in organic synthesis, particularly in catalytic coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triphenylstannanylium thiocyanate is commonly synthesized through the reaction of triphenyltin chloride with potassium thiocyanate. The reaction typically proceeds as follows:

Ph3SnCl+KSCNPh3SnSCN+KCl\text{Ph}_3\text{SnCl} + \text{KSCN} \rightarrow \text{Ph}_3\text{SnSCN} + \text{KCl} Ph3​SnCl+KSCN→Ph3​SnSCN+KCl

This reaction is usually carried out in an organic solvent under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic nature of the compound.

Chemical Reactions Analysis

Types of Reactions: Triphenylstannanylium thiocyanate undergoes various types of chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the tin center.

    Coupling Reactions: It is used in catalytic coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include halides and other thiocyanates.

    Oxidizing Agents: For oxidation reactions, agents such as hydrogen peroxide or halogens can be used.

    Catalysts: In coupling reactions, palladium or nickel catalysts are often employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organotin compounds, while coupling reactions typically produce complex organic molecules with new carbon-carbon bonds .

Scientific Research Applications

Chemistry: Triphenylstannanylium thiocyanate is widely used in organic synthesis as a reagent for introducing thiocyanate groups into organic molecules. It is also employed in the synthesis of organosulfur compounds and as a catalyst in coupling reactions .

Biology and Medicine: Thiocyanate derivatives have shown excellent biological activities, making them valuable in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a catalyst in coupling reactions is particularly important for the synthesis of complex organic compounds used in various applications .

Mechanism of Action

The mechanism of action of triphenylstannanylium thiocyanate involves the generation of thiocyanate radicals through one-electron oxidation of the thiocyanate anion. These radicals can then participate in various chemical reactions, such as addition to unsaturated bonds or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .

Comparison with Similar Compounds

    Triphenyltin Chloride: Similar in structure but lacks the thiocyanate group.

    Triphenylstannane: Contains a tin-hydrogen bond instead of a tin-thiocyanate bond.

    Triphenylstannyl Halides: Similar compounds where the thiocyanate group is replaced by halides such as chloride or bromide.

Uniqueness: Triphenylstannanylium thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct reactivity and applications. This compound’s ability to participate in thiocyanation reactions and its role as a catalyst in coupling reactions set it apart from other organotin compounds .

Properties

IUPAC Name

triphenylstannanylium;thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H5.CHNS.Sn/c3*1-2-4-6-5-3-1;2-1-3;/h3*1-5H;3H;/q;;;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSYJIQZLYKVDK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Sn+](C2=CC=CC=C2)C3=CC=CC=C3.C(#N)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NSSn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triphenylstannanylium thiocyanate
Reactant of Route 2
Triphenylstannanylium thiocyanate
Reactant of Route 3
Triphenylstannanylium thiocyanate
Reactant of Route 4
Triphenylstannanylium thiocyanate
Reactant of Route 5
Triphenylstannanylium thiocyanate
Reactant of Route 6
Triphenylstannanylium thiocyanate

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